3-chloro-N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide is an organic compound that belongs to the class of benzotriazole derivatives. This compound is known for its unique chemical structure, which includes a benzamide group and a benzotriazole moiety. It is commonly used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
The synthesis of 3-chloro-N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide typically involves a series of organic reactions. One common synthetic route includes the reaction of 3-chlorobenzoyl chloride with 6-chloro-2-phenyl-2H-benzotriazole in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
3-chloro-N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-chloro-N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as UV absorbers and stabilizers for polymers.
Mechanism of Action
The mechanism of action of 3-chloro-N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The benzotriazole moiety in the compound is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
3-chloro-N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide can be compared with other benzotriazole derivatives, such as:
2-(2H-benzotriazol-2-yl)-4-methylphenol: Known for its UV-absorbing properties.
2-(2H-benzotriazol-2-yl)-4,6-di-tert-butylphenol: Used as a stabilizer in polymers.
2-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol: Another UV absorber with similar applications.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C19H12Cl2N4O |
---|---|
Molecular Weight |
383.2 g/mol |
IUPAC Name |
3-chloro-N-(6-chloro-2-phenylbenzotriazol-5-yl)benzamide |
InChI |
InChI=1S/C19H12Cl2N4O/c20-13-6-4-5-12(9-13)19(26)22-16-11-18-17(10-15(16)21)23-25(24-18)14-7-2-1-3-8-14/h1-11H,(H,22,26) |
InChI Key |
RWLBOTVCABOMIC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)Cl)NC(=O)C4=CC(=CC=C4)Cl |
Canonical SMILES |
C1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)Cl)NC(=O)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.